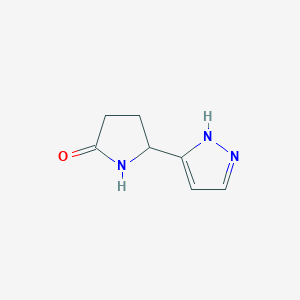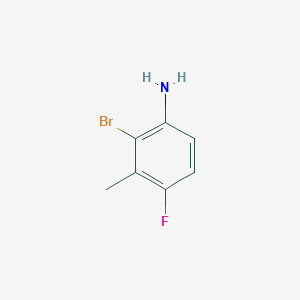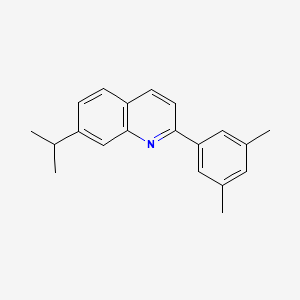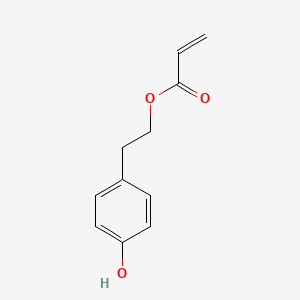
4-Hydroxyphenethyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyphenethyl acrylate is an organic compound that belongs to the class of phenethyl acrylates It is characterized by the presence of a hydroxy group attached to the phenyl ring and an acrylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyphenethyl acrylate typically involves the esterification of 4-hydroxyphenethyl alcohol with acrylic acid or its derivatives. One common method includes the reaction of 4-hydroxyphenethyl alcohol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to facilitate the esterification reaction. The use of azeotropic distillation can help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the desired ester.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxyphenethyl acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of 4-acetoxyphenethyl acrylate.
Reduction: The acrylate ester can be reduced to the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products:
Oxidation: 4-Acetoxyphenethyl acrylate.
Reduction: 4-Hydroxyphenethyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Hydroxyphenethyl acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as hydrogels and coatings.
Biology: The compound has been studied for its potential as a bioactive molecule with antioxidant properties.
Medicine: Research has explored its use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of adhesives, sealants, and other materials that require specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxyphenethyl acrylate in biological systems involves its interaction with cellular components. The hydroxy group can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. The acrylate group can undergo polymerization, leading to the formation of cross-linked networks that can encapsulate drugs or other bioactive molecules, facilitating controlled release.
Comparación Con Compuestos Similares
4-Hydroxyphenethyl alcohol: Shares the hydroxyphenethyl structure but lacks the acrylate group.
Phenethyl acrylate: Lacks the hydroxy group on the phenyl ring.
4-Acetoxyphenethyl acrylate: Contains an acetoxy group instead of a hydroxy group.
Uniqueness: 4-Hydroxyphenethyl acrylate is unique due to the presence of both a hydroxy group and an acrylate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules and materials.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)ethyl prop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-2-11(13)14-8-7-9-3-5-10(12)6-4-9/h2-6,12H,1,7-8H2 |
Clave InChI |
YSUGIEHWIVGUDE-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



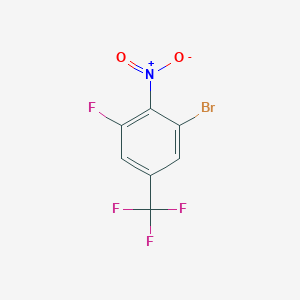
![1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15222256.png)
